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Compound of Interest |

Ethyl 2-[3-
Compound Name: (hydroxyiminomethyl)phenoxyl]ace
tate
CAS No.: 6635-79-6
Cat. No.: B14014044

Executive Summary & Strategic Rationale

This application note details the laboratory scale-up (100g to 1kg range) of Ethyl 2-[3-
(hydroxyiminomethyl)phenoxylacetate. This molecule features two distinct functionalities: a
phenoxyacetate ester and an oxime (hydroxyiminomethyl) group. It is a structural motif
commonly found in non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical
intermediates.

The Engineering Challenge: The primary challenge in scaling this synthesis is chemoselectivity
and thermal safety.

» Selectivity: The synthesis requires alkylation of a phenol without hydrolyzing the ester or
alkylating the oxime oxygen.

o Safety: The use of Hydroxylamine Hydrochloride (NH20H][1][2]-HCI) poses significant
thermal risks on scale, requiring strict exotherm management.

The Solution: We utilize a convergent two-step protocol prioritizing safety and purification
efficiency:
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e Step 1: Williamson Ether Synthesis using 3-hydroxybenzaldehyde and ethyl bromoacetate in
Acetonitrile (MeCN).

o Step 2: Condensation of the resulting aldehyde with Hydroxylamine Hydrochloride using a
Sodium Acetate buffer system to preserve the ester functionality.

Synthetic Route & Workflow Visualization

The following diagram illustrates the reaction pathway and the critical unit operations required
for the scale-up.

Critical Process Parameters (CPPs)
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Figure 1: Synthetic pathway and critical control points for the two-step synthesis.

Step 1: Synthesis of Ethyl 2-(3-
formylphenoxy)acetate
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This step involves the O-alkylation of 3-hydroxybenzaldehyde. While DMF is often cited in
literature, we recommend Acetonitrile (MeCN) for scale-up. DMF is difficult to remove (high
boiling point) and aqueous washes generate large volumes of waste. MeCN offers an easier
solvent swap and cleaner crystallization.

Materials & Stoichiometry

Mass (for 100g

Reagent MW ( g/mol) Equiv.[3][4] Role
scale)

3-
Hydroxybenzalde 122.12 1.0 100.0g Limiting Reagent
hyde
Ethyl .

167.00 1.1 150.5¢g Alkylating Agent
Bromoacetate
Potassium )

138.21 15 169.8 g Base (Milled)
Carbonate
Acetonitrile - 10 Vol 10L Solvent

Protocol

» Reactor Setup: Equip a 2L jacketed reactor with an overhead stirrer (impeller type: pitch-
blade for slurry suspension), reflux condenser, and nitrogen inlet.

e Charging: Charge Acetonitrile (1.0 L) and 3-Hydroxybenzaldehyde (100.0 g) at 20°C. Stir
until dissolved.

o Base Addition: Add Potassium Carbonate (169.8 g) in portions. Note: The reaction is
heterogeneous. Efficient stirring (approx. 300-400 RPM) is critical to prevent settling.

o Reagent Addition: Add Ethyl Bromoacetate (150.5 g) via addition funnel over 30 minutes.

e Reaction: Heat the mixture to reflux (approx. 80-82°C). Hold for 4-6 hours.

o IPC (In-Process Control): Monitor by TLC (30% EtOAc/Hexane) or HPLC. Target: <1.0%
starting phenol.
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o Workup:
o Cool batch to 20°C.
o Filter off inorganic salts (KBr, excess K2COs). Wash the cake with fresh MeCN (200 mL).
o Concentrate the filtrate under vacuum (45°C, 100 mbar) to a yellow oil.

o Purification: If purity is <95%, recrystallize from Isopropyl Alcohol/Heptane (1:3).
Otherwise, carry forward as oil.

Expert Insight: Use anhydrous K2COs. Moisture in the base can lead to hydrolysis of the ethyl
ester to the acid, a difficult-to-remove impurity.

Step 2: Oximation to Target Molecule

This step converts the aldehyde to the oxime. The critical safety parameter here is the thermal
stability of hydroxylamine.

ials & Stoichi

Reagent MW ( g/mol ) Equiv.[3][4] Mass Role
Aldehyde ~170.0g

] 208.21 1.0 Substrate
Intermediate (Theory)

Hydroxylamine

69.49 1.2 68.19g Reagent
HCI
Sodium Acetate
82.03 15 10059 Buffer/Base
(anhyd)
Ethanol / Water - 8 Vol 1.36 L (3:1 ratio) Solvent
Protocol

o Preparation: In the reactor, dissolve the Aldehyde Intermediate (from Step 1) in Ethanol (1.0
L).
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Buffer Solution: In a separate vessel, dissolve Hydroxylamine HCI (68.1 g) and Sodium
Acetate (100.5 g) in Water (360 mL). Caution: This dissolution is endothermic.

Controlled Addition: Add the aqueous hydroxylamine/acetate solution to the ethanol solution
slowly over 45 minutes at 20-25°C.

o Why? Adding the reagent to the substrate allows better thermal control. The Sodium
Acetate buffers the HCl released, maintaining pH ~5-6. This prevents acid-catalyzed
hydrolysis of the ester (which occurs at pH < 2) and base-catalyzed hydrolysis (pH > 10).

Reaction: Stir at ambient temperature (20-25°C) for 2—3 hours.
o IPC: HPLC should show disappearance of the aldehyde peak.
Workup:

o Remove Ethanol under reduced pressure (keep T < 40°C).

o The product often precipitates as the alcohol is removed. If it oils out, add Ethyl Acetate
(500 mL) and wash with Water (2 x 300 mL).

Isolation:
o Dry organic layer over MgSOea, filter, and concentrate.

o Crystallization: Recrystallize from Ethanol/Water or Toluene to obtain a white to off-white
solid.

Safety & Scale-Up Analysis (E-E-A-T)
Thermal Hazards of Hydroxylamine

Hydroxylamine and its salts are potentially explosive if heated under confinement or in the
presence of metal ions (Fe, Cu).

e DSC Data: Hydroxylamine HCI can exhibit exotherms starting as low as 140°C, but in the
presence of impurities, this onset can lower.
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» Control Strategy: Never heat the reaction mass above 50°C during Step 2. Ensure the
reactor is free of rust (iron oxides).

Impurity Profile

Impurity Type Origin Control Strategy

Maintain anhydrous conditions

Phenoxyacetic Acid Hydrolysis of ester in Step 1; Buffer pH in Step 2.
[5]

Use K2COs (weaker base)

rather than NaH; Solvent

C-Alkylated Phenol Ambident nucleophile attack )
choice (MeCN favors O-
alkylation).
o o ) ) Avoid high temperature or
Nitrile Derivative Dehydration of Oxime ] )
strong acids during workup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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